N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE
Description
The target compound’s design incorporates a 4-chlorophenethyl group and a 4-methylbenzamido moiety, which may enhance binding affinity or metabolic stability compared to simpler analogs. These modifications align with strategies to optimize pharmacokinetic properties in drug discovery.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-16-6-10-18(11-7-16)24(30)29-22-20-4-2-3-5-21(20)28-23(22)25(31)27-15-14-17-8-12-19(26)13-9-17/h2-13,28H,14-15H2,1H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTXSWXEBKMVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the indole core.
Amidation Reaction: The final step involves the formation of the amide bond between the indole core and the 4-methylbenzamido group.
Chemical Reactions Analysis
N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide
- Structure : Lacks the 4-methylbenzamido and phenethyl substituents present in the target compound.
- Activity : Exhibits cytotoxicity against osteosarcoma cells (IC₅₀ values comparable to imatinib mesylate in preliminary assays) .
- Key Difference : The absence of the 4-methylbenzamido group may reduce target selectivity or stability, suggesting the target compound’s substituents could improve therapeutic efficacy.
2-[(4-Bromophenyl)Sulfanyl]-N-(4-Chlorophenyl)-1-Methyl-1H-Indole-3-Carboxamide
- Structure : Contains a bromophenyl sulfanyl group and a methyl substituent on the indole nitrogen (Molecular Formula: C₂₂H₁₆BrClN₂OS; Molar Mass: 471.8 g/mol) .
- Key Difference : The sulfur atom in the sulfanyl group may alter electronic properties and binding interactions compared to the target compound’s amide-linked phenethyl chain. This structural variance could influence solubility or receptor affinity.
Sigma Receptor Ligands (e.g., BD 1008, BD 1047)
- Structure: Dichlorophenyl-containing dihydrobromide salts with pyrrolidinyl or dimethylamino groups .
- Activity: Known for sigma receptor modulation, which is implicated in neurological and anticancer pathways.
N-(1-Isopropylpiperidin-4-yl)-1-(3-Methoxybenzyl)-1H-Indole-2-Carboxamide
- Structure: Features a methoxybenzyl group and isopropylpiperidine moiety (Molecular Formula: Not explicitly provided; inferred from ) .
- Key Difference : The piperidine ring may enhance blood-brain barrier penetration compared to the target compound’s phenethyl chain, suggesting divergent therapeutic applications (e.g., CNS vs. peripheral targets).
Tabulated Comparison of Structural and Physicochemical Properties
Research Findings and Mechanistic Insights
- Metabolic Stability : The 4-methylbenzamido group may reduce oxidative metabolism compared to compounds with simpler carboxamide substituents, as seen in analogs lacking bulky aromatic groups .
- Selectivity : Unlike BD 1008 and BD 1047, which target sigma receptors, the indole-carboxamide scaffold may interact with kinase domains or DNA repair pathways, warranting further target validation .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide, also known as C200-9374, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
- IUPAC Name : this compound
- SMILES : Cc(cc1)ccc1C(Nc1c(C(NCCc(cc2)ccc2Cl)=O)[nH]c2c1cccc2)=O
- InChI Key : MDL Number (MFCD)
Pharmacological Profile
This compound has shown various biological activities, primarily through its interaction with specific biological targets:
- Antitumor Activity : Studies have indicated that compounds with indole structures often exhibit antitumor properties. The indole moiety in C200-9374 may contribute to its ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : The presence of the benzamide group is associated with anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases.
The mechanisms through which C200-9374 exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or inflammation.
- Receptor Modulation : It might act as a modulator for certain receptors in the central nervous system, contributing to its neuroprotective effects.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotective | Protection against neuronal degeneration |
Case Study 1: Antitumor Efficacy
In a study published by ACS Publications, C200-9374 was tested against various cancer cell lines. The results showed significant inhibition of cell growth in breast and lung cancer models. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on animal models demonstrated that C200-9374 significantly reduced inflammation markers in induced arthritis models. This suggests potential therapeutic applications in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
